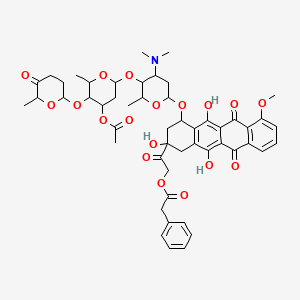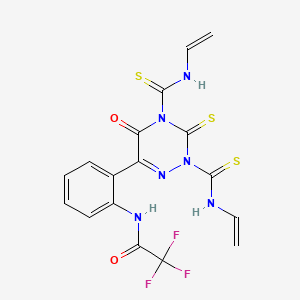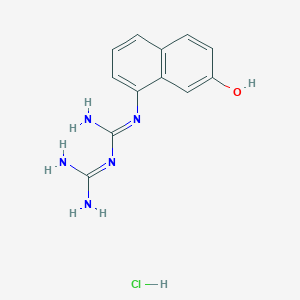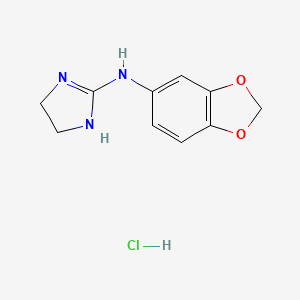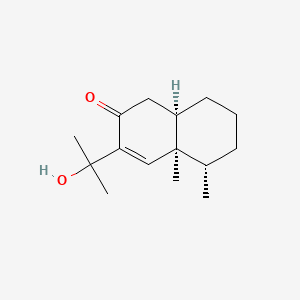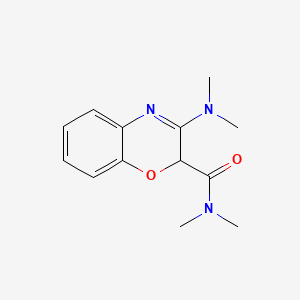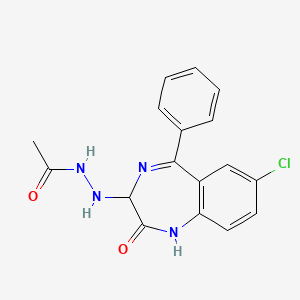
7-Chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is notable for its unique chemical structure, which includes a chloro group, a phenyl group, and an acetylhydrazino moiety, contributing to its distinct pharmacological profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of a suitable precursor, such as 2-amino-5-chlorobenzophenone, with an appropriate reagent like glycine or its derivatives under acidic conditions to form the benzodiazepine core.
Introduction of the Acetylhydrazino Group: The next step involves the acetylation of the hydrazine group. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Final Product Formation: The final step includes purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require catalysts or bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodiazepines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.
Biology
Biologically, 7-Chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is studied for its potential interactions with biological targets, such as enzymes and receptors. Its derivatives are often explored for their bioactivity and therapeutic potential.
Medicine
In medicine, this compound and its derivatives are investigated for their potential use as anxiolytics, sedatives, and anticonvulsants. Their ability to modulate neurotransmitter activity in the brain makes them promising candidates for treating various neurological disorders.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications, including as a precursor for active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 7-Chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include GABA_A receptors, and the pathways involved are primarily related to neurotransmitter modulation.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-5-phenyl-3-acetylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is unique due to its specific chemical modifications, such as the acetylhydrazino group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness can lead to different therapeutic applications and side effect profiles.
Propiedades
Número CAS |
84044-25-7 |
|---|---|
Fórmula molecular |
C17H15ClN4O2 |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
N'-(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)acetohydrazide |
InChI |
InChI=1S/C17H15ClN4O2/c1-10(23)21-22-16-17(24)19-14-8-7-12(18)9-13(14)15(20-16)11-5-3-2-4-6-11/h2-9,16,22H,1H3,(H,19,24)(H,21,23) |
Clave InChI |
RACKMXKGBKTGBH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NNC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


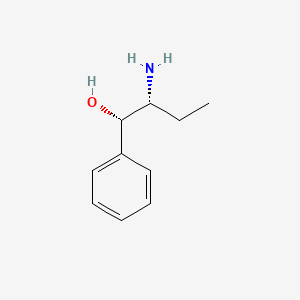
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12780584.png)
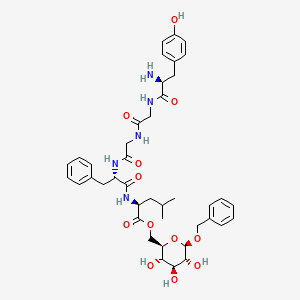

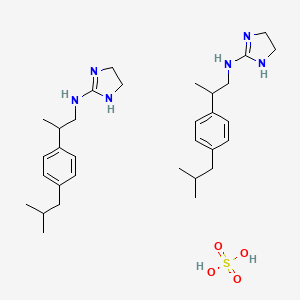

![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)
